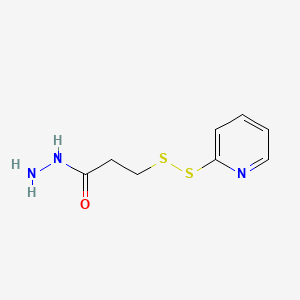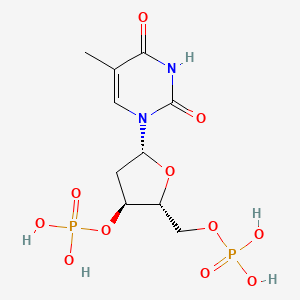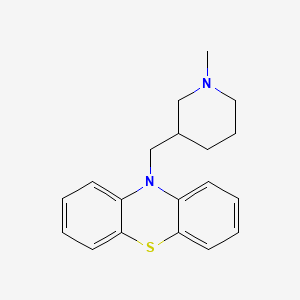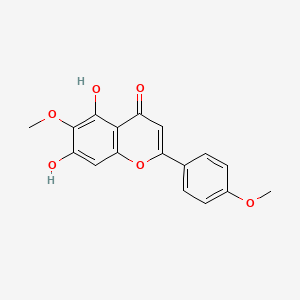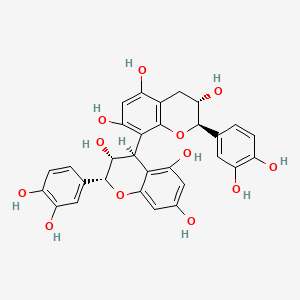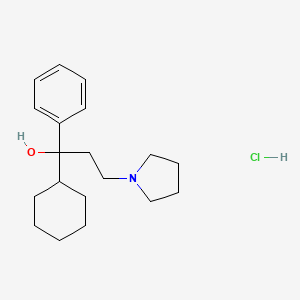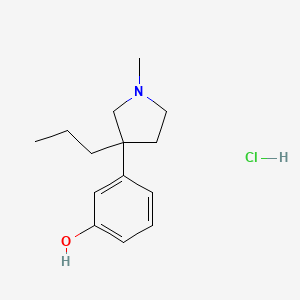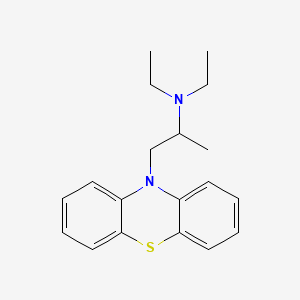
Penclomedine
Vue d'ensemble
Description
La penclomedine est un dérivé synthétique de l’α-picoline qui a retenu l’attention pour ses propriétés antitumorales potentielles. Initialement synthétisé par Dow Chemicals comme fongicide potentiel, son activité prononcée contre divers modèles de cancer en a fait un sujet d’intérêt dans les études cliniques . La formule chimique de la this compound est C₈H₆Cl₅NO₂, et elle est connue pour sa structure de pyridine multichlorée .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La penclomedine est synthétisée par une série de réactions chimiques impliquant des dérivés de l’α-picoline. La principale voie de synthèse comprend la chloration de l’α-picoline, suivie d’une méthoxylation pour introduire des groupes méthoxy à des positions spécifiques sur le cycle pyridine . Les conditions de réaction impliquent généralement l’utilisation d’agents chlorants et de méthanol sous des températures et des pressions contrôlées.
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’utilisation de réacteurs à grande échelle pour la chloration et la méthoxylation, suivies d’étapes de purification telles que la cristallisation et la distillation pour obtenir le produit final. Le processus est conçu pour garantir un rendement et une pureté élevés tout en minimisant l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions : La penclomedine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l’acide penclomique et d’autres métabolites oxydés.
Substitution : Les positions chlorées sur le cycle pyridine peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés dans des conditions anaérobies.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés :
Oxydation : Acide penclomique et 4-déméthylthis compound.
Réduction : Dimères de this compound et autres métabolites réduits.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la réactivité des pyridines multichlorées.
Biologie : Enquête sur ses effets sur les processus cellulaires et son potentiel comme outil de recherche en biologie cellulaire.
Médecine : Principalement étudié pour ses propriétés antitumorales. .
Industrie : Initialement synthétisé comme fongicide potentiel, bien que son principal intérêt réside maintenant dans ses applications médicales.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the reactivity of multi-chlorinated pyridines.
Biology: Investigated for its effects on cellular processes and its potential as a research tool in cell biology.
Medicine: Primarily studied for its antitumor properties. .
Industry: Initially synthesized as a potential fungicide, though its primary interest now lies in its medical applications.
Mécanisme D'action
Le mécanisme d’action exact de la penclomedine n’est pas entièrement compris. On pense qu’il exerce ses effets par l’induction de dommages à l’ADN et l’inhibition des mécanismes de réparation de l’ADN . Cela conduit à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses. Les métabolites de la this compound, tels que la 4-déméthylthis compound, contribuent également à son activité antitumorale .
Comparaison Avec Des Composés Similaires
La penclomedine peut être comparée à d’autres dérivés de la pyridine multichlorée tels que :
DDT (dichlorodiphényltrichloroéthane) : Les deux composés partagent des propriétés lipophiles similaires et subissent des voies métaboliques similaires.
Hexachlorobenzène : Similaire en termes de chloration et de lipophilie, mais diffère dans son utilisation principale comme fongicide.
Unicité : L’unicité de la this compound réside dans son activité antitumorale prononcée et son potentiel de développement clinique comme agent anticancéreux. Contrairement au DDT et à l’hexachlorobenzène, qui sont principalement utilisés comme pesticides, l’intérêt principal de la this compound réside dans ses applications médicales .
Propriétés
IUPAC Name |
3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPGIORVGSQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148365 | |
| Record name | Penclomedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |
| Record name | PENCLOMIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
108030-77-9 | |
| Record name | Penclomedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penclomedine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penclomedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENCLOMEDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penclomedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENCLOMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
